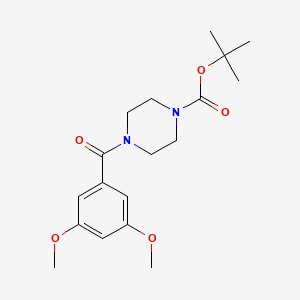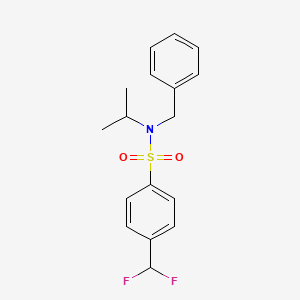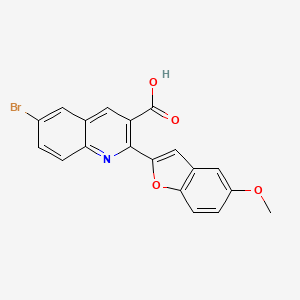
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a 3,5-dimethoxybenzoyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate biological activity. The 3,5-dimethoxybenzoyl moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(3,4-dimethoxybenzoyl)-1-piperazinecarboxylate
- Tert-butyl 4-(3,5-dimethoxyphenyl)-1-piperazinecarboxylate
- Tert-butyl 4-(3,5-dimethoxybenzyl)-1-piperazinecarboxylate
Uniqueness
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is unique due to its specific substitution pattern on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl ester and piperazine functionalities provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C18H26N2O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
tert-butyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)16(21)13-10-14(23-4)12-15(11-13)24-5/h10-12H,6-9H2,1-5H3 |
Clé InChI |
AVFHXBPBYLUNCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372806.png)

![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372826.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)](/img/structure/B13372840.png)
![N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide](/img/structure/B13372841.png)


![6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372855.png)

![6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372861.png)
